molecular formula C₂₅H₃₇NO₄ B1153911 Bis(2-ethylhexyl) 4-Cyanoisophthalate

Bis(2-ethylhexyl) 4-Cyanoisophthalate

Cat. No.: B1153911
M. Wt: 415.57
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-ethylhexyl) 4-Cyanoisophthalate is an ester derivative of isophthalic acid, where the 4-position of the aromatic ring is substituted with a cyano (-CN) group, and the two carboxylic acid groups are esterified with 2-ethylhexanol.

Properties

Molecular Formula

C₂₅H₃₇NO₄

Molecular Weight

415.57

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2-ethylhexyl) 4-Cyanoisophthalate with structurally related esters used as plasticizers or intermediates:

Compound Name CAS Number Molecular Formula Substituents Key Applications Toxicity Data (LD₅₀) Regulatory Status
This compound N/A C₂₄H₃₅NO₄* 4-Cyano on isophthalate ring Potential specialty plasticizer, R&D Not available Not yet classified
Bis(2-ethylhexyl) phthalate (DEHP) 117-81-7 C₂₄H₃₈O₄ Unsubstituted phthalate ring PVC plasticizer, solvents Rat oral: 30 g/kg Restricted under REACH (endocrine disruptor)
Bis(2-ethylhexyl) terephthalate (DEHTP) 6422-86-2 C₂₄H₃₈O₄ Unsubstituted terephthalate ring Phthalate-free plasticizer for flexible polymers Limited data Less restricted than DEHP
Bis(2-ethylhexyl) adipate (DEHA) 103-23-1 C₂₂H₄₂O₄ Adipate backbone (6-carbon) Low-temperature plasticizer, food packaging Rat oral: >30 g/kg Generally recognized as safe (GRAS)
Bis(2-ethylhexyl) 4-isopropyl-5-methylphthalate 85409-66-1 C₂₈H₄₄O₄ 4-isopropyl, 5-methyl on phthalate Niche plasticizer, polymer additive Not available No major restrictions

*Estimated based on structural analogy.

Key Structural and Functional Differences:

This may reduce compatibility with nonpolar polymers like PVC but enhance performance in polar matrices . Aromatic vs. Aliphatic Backbones: DEHA (adipate) has a flexible aliphatic chain, offering superior low-temperature flexibility but lower thermal stability than aromatic esters like DEHP .

Toxicity and Regulation: DEHP is a well-documented endocrine disruptor with stringent regulatory limits (e.g., OSHA PEL: 5 mg/m³) . The cyano derivative’s toxicity is unknown but could differ due to altered metabolism or receptor interactions . DEHTP and DEHA are considered safer alternatives to DEHP, with DEHA classified as GRAS for food contact .

Environmental Impact: DEHP has a bioaccumulation factor (BCF) of 1.0–29.7, indicating moderate persistence .

Research Findings:

  • Plasticizer Performance: Substituted phthalates like Bis(2-ethylhexyl) 4-Bromoisophthalate (a brominated analog) are explored for niche applications, suggesting that cyano derivatives could similarly target specialized polymer systems .
  • Endocrine Disruption Potential: DEHP’s endocrine activity is linked to its unsubstituted aromatic structure. The cyano group may interfere with receptor binding, but in silico models (e.g., Tanimoto similarity) are needed to predict risks .

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